

2-Hydrazinyl-7-methoxy-4-methylquinoline CAS number

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Compound of Interest

Compound Name: 2-Hydrazinyl-7-methoxy-4-methylquinoline

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An In-depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline

This guide provides a comprehensive technical overview of **2-Hydrazinyl-7-methoxy-4-methylquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

2-Hydrazinyl-7-methoxy-4-methylquinoline is a substituted quinoline derivative featuring a reactive hydrazinyl group at the C2 position. This functional group makes it a valuable intermediate for constructing more complex molecular architectures.

Chemical Identity:

- IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine
- CAS Number: 97892-65-4[1]
- Molecular Formula: C₁₁H₁₃N₃O[1]
- Molecular Weight: 203.24 g/mol [1]

Physicochemical Properties:

Property	Value	Source
Molecular Weight	203.24 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₃ N ₃ O	[1]
Appearance	Off-white to yellow solid (predicted)	Inferred from similar compounds
Solubility	Soluble in organic solvents like Ethanol, DMSO, DMF	Inferred from synthesis protocols [2]
Melting Point	Not explicitly reported; expected to be >150 °C	Inferred from similar compounds

Synthesis and Purification: A Validated Workflow

The synthesis of hydrazinyl-quinolines is typically achieved through the nucleophilic substitution of a corresponding halo-quinoline with hydrazine hydrate.[\[2\]](#)[\[3\]](#) The most common and cost-effective precursor is the 2-chloro derivative.

The causality behind this choice is twofold: the chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic attack, and hydrazine hydrate is a potent, readily available nucleophile. The methoxy and methyl groups on the quinoline core are generally stable under these reaction conditions.

Experimental Protocol: Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline

This protocol describes a reliable method starting from the commercially available 7-methoxy-4-methylquinolin-2-ol.

Step 1: Chlorination of 7-methoxy-4-methylquinolin-2-ol The initial step involves converting the hydroxyl group of the quinolinol precursor into a better leaving group (chloride) using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

- To a round-bottom flask, add 7-methoxy-4-methylquinolin-2-ol (1 equivalent).

- Carefully add phosphorus oxychloride (POCl_3 , 3-5 equivalents) dropwise at 0 °C. This is an exothermic reaction and must be cooled to control the reaction rate and prevent side reactions.
- After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl_3 and precipitates the chlorinated product.
- Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8.
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-7-methoxy-4-methylquinoline.

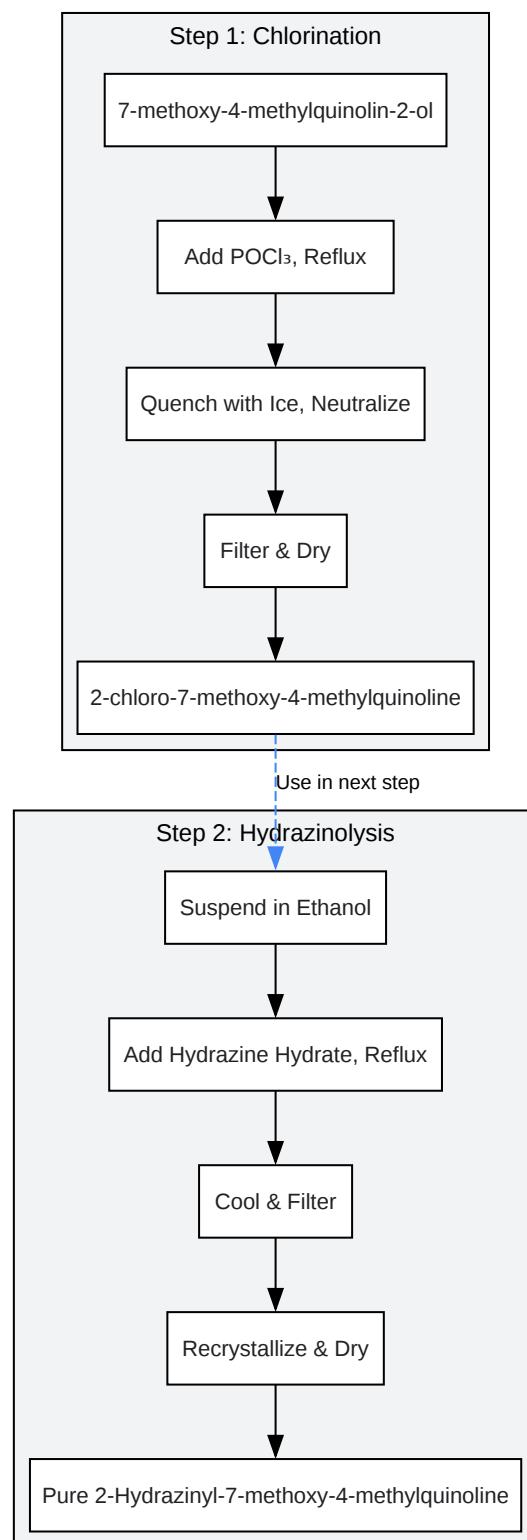
Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline This is the key step where the hydrazinyl moiety is introduced.

- Suspend 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol or isopropanol in a round-bottom flask.
- Add hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, 5-10 equivalents) to the suspension. A large excess of hydrazine hydrate is used to ensure complete reaction and minimize the formation of dimeric byproducts.
- Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
- Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and then with diethyl ether.

- Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Synthesis Workflow Diagram

Figure 1: Synthesis Workflow for 2-Hydrazinyl-7-methoxy-4-methylquinoline

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Caption: Synthesis Workflow Diagram.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data below are predicted based on the structure and published data for analogous compounds.[2]

- ^1H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals:
 - A singlet for the methyl group (C4-CH₃) around δ 2.5-2.7 ppm.
 - A singlet for the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.
 - Signals for the hydrazine protons (NH and NH₂), which may be broad and exchangeable with D₂O.
 - A set of multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the quinoline ring.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton, showing distinct peaks for the methyl, methoxy, and all aromatic and heterocyclic carbons.
- IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically broad, around 3100-3300 cm⁻¹), C=N and C=C stretching from the quinoline ring (1500-1650 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[2]

Reactivity and Synthetic Utility

The synthetic value of **2-Hydrazinyl-7-methoxy-4-methylquinoline** lies in the high reactivity of its terminal hydrazine nitrogen. This nucleophilic site readily reacts with electrophilic partners,

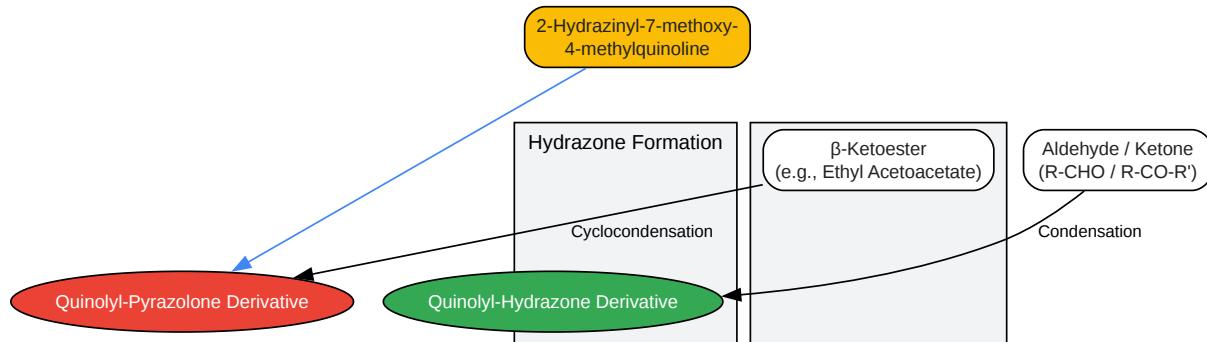
particularly carbonyl compounds, to form stable heterocyclic systems. This makes it a powerful building block in diversity-oriented synthesis.

Key Reactions:

- Reaction with β -Dicarbonyls: As demonstrated in related systems, reaction with β -ketoesters like ethyl acetoacetate leads to the formation of pyrazolones.^[2] This is a classic Knorr pyrazole synthesis, providing a robust method for creating 5-membered heterocyclic rings appended to the quinoline core.
- Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases (hydrazones). These derivatives are often investigated for their own biological activities or used as intermediates for further cyclization reactions.^[4]
- Synthesis of Fused Heterocycles: The hydrazine moiety can participate in cyclocondensation reactions to build fused ring systems, such as triazolo-quinolines, which are of great interest in medicinal chemistry.

Reaction Pathways Diagram

Figure 2: Key Reaction Pathways



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Caption: Key Reaction Pathways.

Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases. The introduction of a hydrazinyl group at the C2 position provides a versatile handle for creating novel derivatives with potential therapeutic value.

- **Antiproliferative Agents:** Quinoline derivatives are known to target various cellular pathways involved in cancer progression. By using the hydrazinyl group to link the quinoline core to other pharmacophores (like benzimidazoles), hybrid molecules can be designed to inhibit targets such as protein kinases or disrupt cell cycle progression.[5]
- **Antimalarial and Antimicrobial Agents:** The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine). Modifications at other positions, facilitated by reactive handles like the hydrazinyl group, allow for the exploration of new derivatives to combat drug-resistant strains.
- **Scaffolding for Combinatorial Chemistry:** This compound serves as an excellent starting point for building combinatorial libraries. The predictable reactivity of the hydrazine allows for the rapid generation of a diverse set of molecules for high-throughput screening against various biological targets.

Safety and Handling

While specific toxicology data for this exact compound is not readily available, it should be handled with care, assuming the hazards associated with related hydrazine and quinoline derivatives.[6]

- **GHS Hazard Classification (Predicted):**

- Acute Toxicity, Oral (Harmful)
- Skin Irritation
- Serious Eye Irritation
- May cause respiratory irritation

- Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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